molecular formula C25H26N2O5S B14953967 2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide

2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide

Cat. No.: B14953967
M. Wt: 466.6 g/mol
InChI Key: BFJNQMIIFNNVLY-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and phenoxy groups

Preparation Methods

The synthesis of 2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide typically involves multiple steps. One common route includes the formation of the pyrrolidine ring followed by the introduction of the sulfonyl group. The phenoxy groups are then attached through etherification reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced, particularly at the sulfonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other phenoxyacetamides and pyrrolidine derivatives. Compared to these, 2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Other similar compounds might include:

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C25H26N2O5S/c1-19-17-21(33(29,30)27-15-7-8-16-27)13-14-23(19)31-18-25(28)26-22-11-5-6-12-24(22)32-20-9-3-2-4-10-20/h2-6,9-14,17H,7-8,15-16,18H2,1H3,(H,26,28)

InChI Key

BFJNQMIIFNNVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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